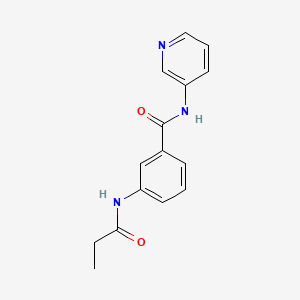![molecular formula C33H28N2O3S B11177244 2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate](/img/structure/B11177244.png)
2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is a complex organic compound with a unique structure that combines elements of quinoline and phenothiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate involves multiple steps. One common method includes the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by further reactions to introduce the phenothiazine moiety . The reaction conditions often require the use of catalysts such as Zn2+, Sn2+, or Cu2+ exchanged tungstophosphoric acid supported on γ-Al2O3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted hydrothermal methods can enhance the efficiency and yield of the synthesis . Optimization of reaction conditions, such as temperature and catalyst concentration, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial or antimalarial agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinoline: Known for its pharmacological importance and industrial applications.
Phenothiazine derivatives: Widely used in medicine for their antipsychotic and antiemetic properties.
Uniqueness
2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is unique due to its combined structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C33H28N2O3S |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[2,2,4-trimethyl-1-(4-methylbenzoyl)quinolin-6-yl] phenothiazine-10-carboxylate |
InChI |
InChI=1S/C33H28N2O3S/c1-21-13-15-23(16-14-21)31(36)35-26-18-17-24(19-25(26)22(2)20-33(35,3)4)38-32(37)34-27-9-5-7-11-29(27)39-30-12-8-6-10-28(30)34/h5-20H,1-4H3 |
InChI Key |
LBPJZIPFPPMDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)OC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)C(=CC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11177161.png)
![2-(4-fluorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11177163.png)
![N-(2,4-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11177171.png)
![N-(4-chlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11177186.png)
![2-Pyridin-3-yl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11177192.png)
![2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11177198.png)
![[4-Amino-6-(3-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate](/img/structure/B11177210.png)

![N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide](/img/structure/B11177217.png)
![N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11177230.png)
![N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide](/img/structure/B11177240.png)
![(3Z)-3-[2-(4,6-bis{[4-(propan-2-yl)phenyl]amino}-1,3,5-triazin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11177243.png)
![7-[(Dimethylamino)methyl]-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-OL](/img/structure/B11177250.png)
![4-[(2-Methoxybenzyl)carbamoyl]phenyl acetate](/img/structure/B11177252.png)
